

Biocompatibility of Bisphenol A Epoxy Diacrylate in Medical Devices: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bisphenol A epoxy diacrylate*

Cat. No.: *B12844683*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The selection of materials for medical devices is a critical process, governed by stringent biocompatibility requirements to ensure patient safety. **Bisphenol A epoxy diacrylate** (BADGE), a common monomer in epoxy resins, has been utilized in various medical and dental applications. However, concerns regarding the potential release of Bisphenol A (BPA), a known endocrine disruptor, have prompted a thorough evaluation of its biocompatibility and the exploration of alternative materials. This guide provides an objective comparison of the biocompatibility of BADGE and its common alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Biocompatibility

The biocompatibility of BADGE and its alternatives is assessed through a battery of tests evaluating cytotoxicity, genotoxicity, and in vivo tissue response. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: In Vitro Cytotoxicity Data

This table presents the half-maximal effective concentration (EC50) and cell viability percentages for BADGE and its alternatives when tested on various cell lines. Lower EC50 values and lower cell viability indicate higher cytotoxicity.

Material	Test Method	Cell Line	Concentration	Cell Viability (%)	EC50 Value	Citation
Bisphenol A (BPA)	MTT Assay	MCF-7	10 µM	Decreased	3.9 µM	[1]
Trypan Blue Exclusion	Macrophages	10 µM	No significant alteration	IC50 (adhesion): 4.92 µM		[2]
Bisphenol A diglycidyl ether (BADGE)	MTT Assay	L929 fibroblasts	Extract	12.4 ± 1.1	-	[3]
Bisphenol A-glycidyl methacrylate (Bis-GMA)	MTT Assay	Human Gingival Fibroblasts	-	-	0.087 mmol/L	[4]
	MTT Assay	Human Dental Pulp Cells	0.04 mmol/L	Decreased	-	[5]
Triethylene glycol dimethacrylate (TEGDMA)	WST-1 Assay	THP-1 monocytes	0.5 mM	Significantly reduced	-	[6]
WST-1 Assay	Human Pulp Cells	1.5 mM	Significant cell death	-		[7]
XTT Assay	Human Pulmonary Cells	-	-	1.83 mmol/L		[8]
Urethane dimethacryl	MTT Assay	Human Gingival	-	-	0.106 mmol/L	[9]

ate (UDMA)		Fibroblasts				
Silorane- based Composite	LDH Assay	RAW 264.7 Macrophag es	Extract	Cytotoxic	-	[9] [10]
MTT Assay	Human Gingival Fibroblasts	Extract	>84% (low cytotoxicity)	-	[11]	
Ormocer- based Composite	MTT Assay	Human Dental Pulp Stem Cells	Extract	Highly biocompati ble	-	[12]

Table 2: In Vitro Genotoxicity Data

This table summarizes the findings from genotoxicity assays, primarily the comet assay, which measures DNA strand breaks. An increase in tail DNA percentage indicates a higher level of DNA damage.

Material	Test Method	Cell Line	Concentration	Result	Citation
Bisphenol A (BPA)	Comet Assay	Zebrafish	1-15 μ M	Significant increase in tail DNA	[13]
Bisphenol A-glycidyl methacrylate (Bis-GMA)	Comet Assay	Human Lymphocytes	10^{-4} M	Increased DNA migration	[14]
Triethylene glycol dimethacrylate (TEGDMA)	Comet Assay	RAW264.7 Macrophages	Dose-dependent	Increased DNA strand breaks	[15]
Urethane dimethacrylate (UDMA)	Comet Assay	RAW264.7 Macrophages	10 μ M	Significant MN formation	[16]

Table 3: In Vivo Biocompatibility - Implantation Studies

This table presents the inflammatory response observed after subcutaneous implantation of the materials in animal models. The response is typically scored based on the severity of inflammation and the thickness of the fibrous capsule formed around the implant.

Material	Animal Model	Implantation Site	Time Point	Inflammatory Response	Fibrous Capsule Thickness	Citation
Epoxy Resin-based Sealer (contains BADGE)	Mice	Subcutaneous	7 days	Higher inflammatory cell count	Thicker capsule compared to control	[17]
63 days	Decreased inflammation	Similar to control	[17]			
Silorane-based Composite	Patients	Subgingival	15 days	Significant increase in gingival and plaque indices	-	[11][18]
Ormocer-based Material	-	-	-	Generally considered biocompatible with low inflammatory potential	-	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The following sections outline the standard protocols for cytotoxicity, genotoxicity, and in vivo implantation studies.

ISO 10993-5: In Vitro Cytotoxicity

This standard describes several methods to assess the cytotoxicity of medical device materials.

- Elution Test (Extract Method):
 - Sample Preparation: The test material is extracted in a cell culture medium (e.g., MEM) at 37°C for 24-72 hours. The extraction ratio is typically 0.2 g of material per mL of medium or 3 cm² of surface area per mL.
 - Cell Culture: A monolayer of L929 mouse fibroblast cells is cultured to near confluence in 96-well plates.
 - Exposure: The culture medium is replaced with the prepared extracts of the test material and controls (negative and positive).
 - Incubation: The cells are incubated for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
 - Assessment:
 - Qualitative: The cells are observed microscopically for changes in morphology (e.g., rounding, lysis, detachment) and graded on a scale of 0 (no reactivity) to 4 (severe reactivity). A grade of 2 or less is generally considered non-cytotoxic.
 - Quantitative: Cell viability is assessed using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial activity. The absorbance is read using a spectrophotometer, and cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability below 70% is typically considered a cytotoxic effect.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This test is used to identify substances that can cause gene mutations.

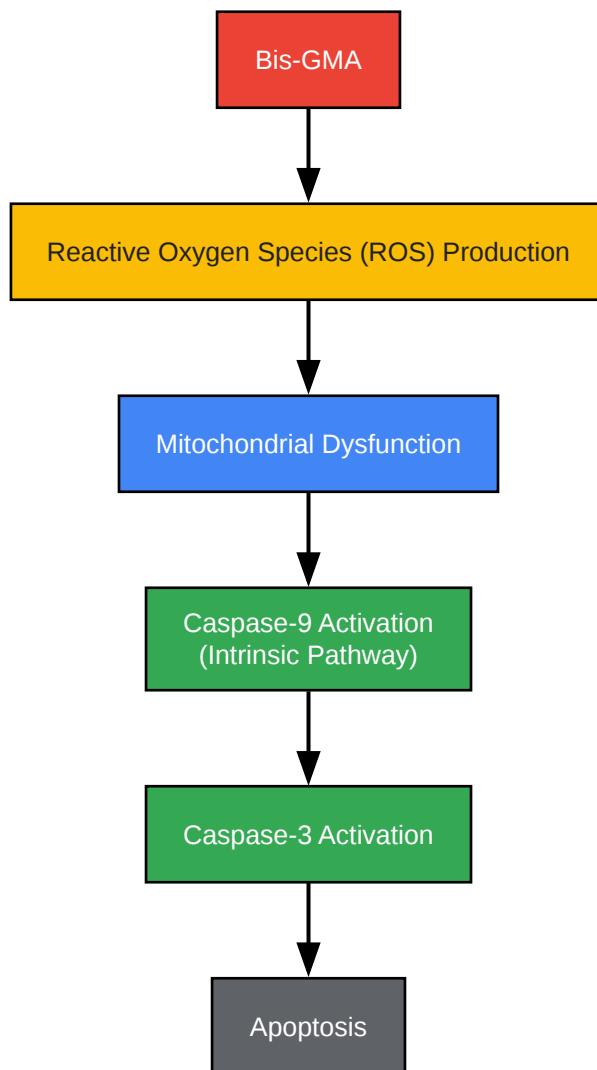
- Principle: The assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (e.g., histidine for *Salmonella*). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
- Procedure:

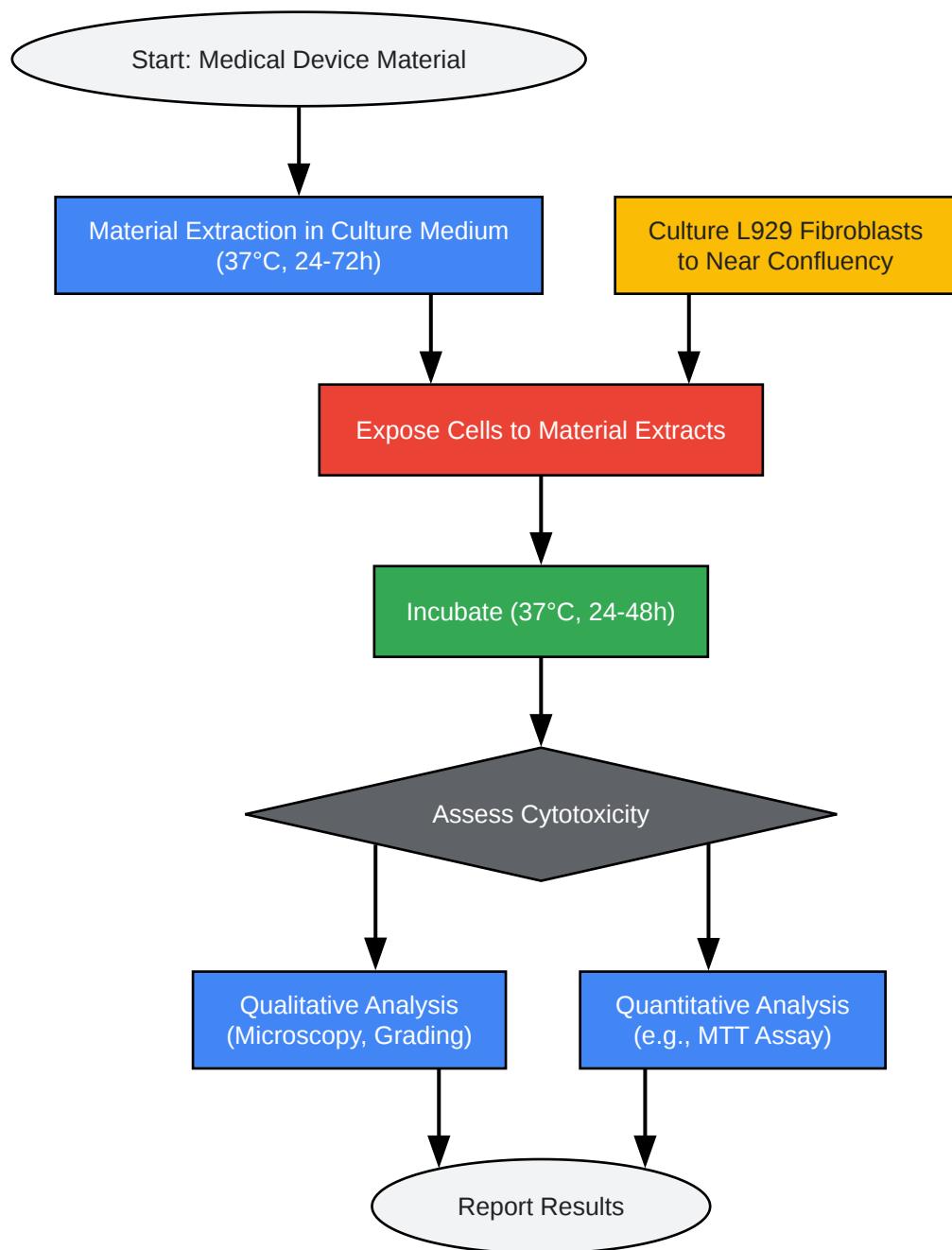
- Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).
- Methods:
 - Plate Incorporation Method: The test substance, bacteria, and S9 mix (if used) are mixed with molten top agar and poured onto minimal agar plates.
 - Pre-incubation Method: The test substance, bacteria, and S9 mix are incubated together before being mixed with top agar and plated.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

ISO 10993-6: Tests for Local Effects After Implantation

This standard provides a framework for assessing the local tissue response to implanted medical device materials.

- Animal Model: The choice of animal depends on the device, but rats, rabbits, or guinea pigs are commonly used.
- Implantation:
 - The test material is sterilized and surgically implanted into a suitable tissue site (e.g., subcutaneous, muscle).
 - Negative and positive control materials are also implanted for comparison.
- Observation Periods: Short-term effects are typically evaluated at 1-4 weeks, while long-term effects are assessed at 12 weeks or longer.
- Evaluation:


- Macroscopic Observation: At the end of the implantation period, the implant site is examined for signs of inflammation, encapsulation, and hemorrhage.
- Histopathology: The implant and surrounding tissue are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist evaluates the tissue response, scoring for the presence and extent of inflammatory cells (neutrophils, lymphocytes, plasma cells, macrophages, giant cells), necrosis, neovascularization, fibrosis, and fatty infiltration. The thickness of the fibrous capsule surrounding the implant is also measured. The response to the test material is compared to that of the control materials.


Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the biocompatibility assessment.

Estrogenic Activity of Bisphenol A

BPA is a known endocrine disruptor that can mimic the effects of estrogen. This can lead to the activation of estrogen receptors (ER α and ER β) and subsequent downstream signaling cascades that can affect cell proliferation, differentiation, and other physiological processes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue Response after Subcutaneous Implantation of Different Glass Ionomer-Based Cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis and survivability of human dental pulp cells under exposure to Bis-GMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue Response: | Pocket Dentistry [pocketdentistry.com]
- 6. ashland.com [ashland.com]
- 7. Genetic and cellular toxicology of dental resin monomers. [iris.unina.it]
- 8. Cytotoxicity and cytokine expression induced by silorane and methacrylate-based composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BisGMA-induced cytotoxicity and genotoxicity in macrophages are attenuated by wogonin via reduction of intrinsic caspase pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of silorane composites on levels of cytokines and periodontal parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo biocompatibility. (a, b) Hemolysis rates and corresponding images of different materials, with NS indicating normal saline. (c) Rat subcutaneous inflammation model. (d) Macroscopic images of subcutaneous samples from rats. (e) Fibrous capsule thickness around the implanted samples after in vivo implantation. (f) Histological images were stained with HE and Masson's trichrome at 14 d for CS and C-PDMA, with * representing implant CS and + representing implant C-PDMA. The values represent the means \pm SDs (n = 3). The statistical significance was determined using the t test and one-way ANOVA; ns, not significant; **, P \leq 0.01; ***, P \leq 0.001. [just.ustc.edu.cn]
- 12. In vitro biocompatibility of ICON(®) and TEGDMA on human dental pulp stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Toxicology of Substances Released from Resin-Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trepo.tuni.fi [trepo.tuni.fi]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]

- 17. The effects of silorane composites on levels of cytokines and periodontal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis and survivability of human dental pulp cells under exposure to Bis-GMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biocompatibility of Bisphenol A Epoxy Diacrylate in Medical Devices: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12844683#biocompatibility-assessment-of-bisphenol-a-epoxy-diacrylate-for-medical-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com